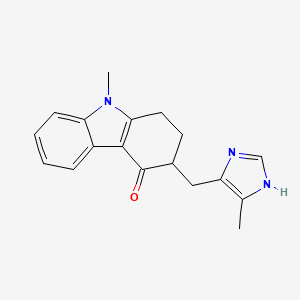
GR 67330
概述
描述
GR 67330 is a high-affinity ligand for the ionotropic serotonin type-3 receptor. It is known for its potent antagonistic properties and has been extensively used in scientific research to study the serotonin receptor system . The compound has a molecular formula of C_19H_20N_2O and is often utilized in radioligand binding assays due to its high specificity and affinity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GR 67330 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the imidazole ring and subsequent functional group modifications to achieve the desired high-affinity ligand . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity. The production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .
化学反应分析
Types of Reactions
GR 67330 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, enhancing its binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with slightly different pharmacological properties. These derivatives are often used to study the structure-activity relationship of the compound.
科学研究应用
GR 67330 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in radioligand binding assays to study the serotonin receptor system.
Biology: Helps in understanding the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin imbalance, such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting the serotonin receptor system
作用机制
GR 67330 exerts its effects by binding to the ionotropic serotonin type-3 receptor, acting as an antagonist. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that are typically activated by serotonin. The molecular targets include the receptor’s ligand-binding domain, and the pathways involved are primarily related to neurotransmission and signal transduction .
相似化合物的比较
Similar Compounds
Ondansetron: Another high-affinity serotonin receptor antagonist used primarily as an antiemetic.
Granisetron: Similar to ondansetron, used to prevent nausea and vomiting caused by chemotherapy.
Tropisetron: Also a serotonin receptor antagonist with applications in treating nausea and vomiting.
Uniqueness of GR 67330
This compound is unique due to its exceptionally high affinity for the serotonin type-3 receptor, making it a valuable tool in scientific research. Its specificity and potency allow for detailed studies of the receptor system, providing insights that are not easily achievable with other compounds .
属性
CAS 编号 |
116684-93-6 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC 名称 |
9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2/h3-6,10,12H,7-9H2,1-2H3,(H,19,20) |
InChI 键 |
ZRIRTEMBXFFOGF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
规范 SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
同义词 |
1,2,3,9-tetrahydro-9-methyll-3-((5-methyl-1H-imidazol-4-yl)methyl)-4H-carbazol-4-one GR 67330 GR-67330 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















